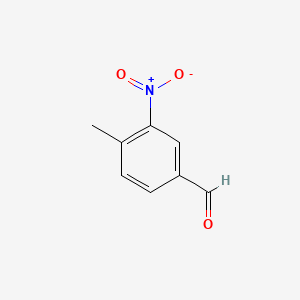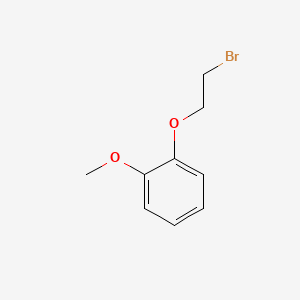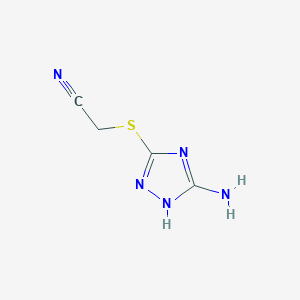
3-(5-氨基-1H-1,2,4-三唑-3-基)硫代乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile is an organic compound characterized by the presence of a triazole ring, an amino group, and a sulfanyl-acetonitrile moiety
科学研究应用
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and antifungal activities.
Agriculture: It serves as a precursor for the synthesis of agrochemicals, including herbicides and pesticides.
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
作用机制
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase . These targets play crucial roles in various biological processes, including cell signaling, gene expression, and immune response.
Mode of Action
It’s known that 1,2,4-triazoles can interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
生化分析
Biochemical Properties
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in its structure is known to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are crucial as they can modulate various biochemical pathways, leading to potential therapeutic applications. The sulfanyl group in 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Cellular Effects
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to inhibit kinases can lead to alterations in cell signaling pathways, affecting cell proliferation and apoptosis . Additionally, its interaction with lysine-specific demethylase 1 can result in changes in gene expression by modulating histone methylation patterns. These effects highlight the compound’s potential in regulating cellular functions and its therapeutic potential in diseases such as cancer.
Molecular Mechanism
The molecular mechanism of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile involves its binding interactions with various biomolecules. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to inhibition or activation of enzymatic activity . The sulfanyl group can form covalent bonds with cysteine residues, further modulating protein function. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile vary with different dosages in animal models. At lower doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cell death and organ damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, its interaction with binding proteins can affect its localization and distribution within tissues.
Subcellular Localization
The subcellular localization of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile is influenced by targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its biological effects. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as aminoguanidine hydrochloride and a suitable nitrile compound.
Cyclization: The aminoguanidine hydrochloride undergoes cyclization with the nitrile compound to form the triazole ring.
Sulfur Introduction:
Final Product Formation: The final product, 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, batch or continuous processes can be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification Techniques: Industrial purification techniques such as distillation, crystallization, and chromatography are used to obtain the final product.
化学反应分析
Types of Reactions
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted triazole derivatives.
相似化合物的比较
Similar Compounds
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Similar in structure but with a carbohydrazide group instead of a sulfanyl-acetonitrile moiety.
5-amino-2H-1,2,3-triazol-4-yl derivatives: These compounds have a different triazole ring structure but share the amino group.
属性
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5S/c5-1-2-10-4-7-3(6)8-9-4/h2H2,(H3,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAZUIGJTJHBCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SC1=NNC(=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365429 |
Source


|
| Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338751-47-6 |
Source


|
| Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
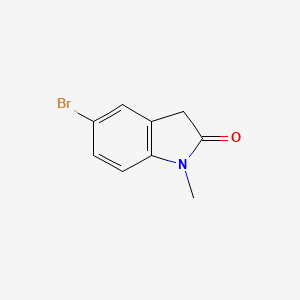
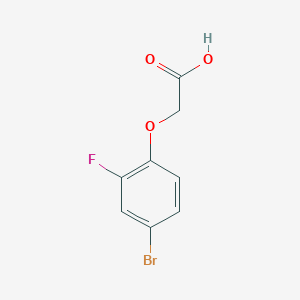


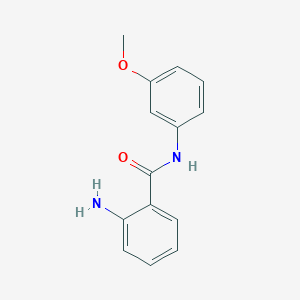
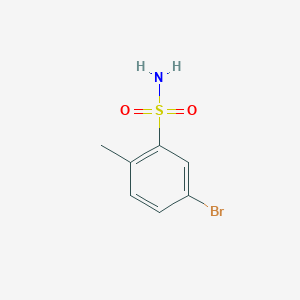
![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)
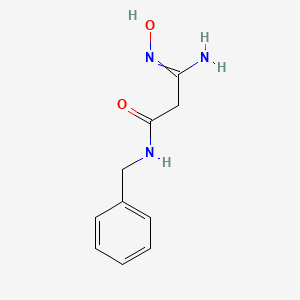


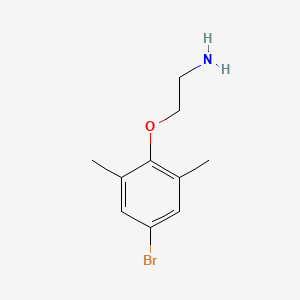
![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)
